molecular formula C9H19N B094703 Cyclopentamine CAS No. 102-45-4

Cyclopentamine

Cat. No.: B094703
CAS No.: 102-45-4
M. Wt: 141.25 g/mol
InChI Key: HFXKQSZZZPGLKQ-UHFFFAOYSA-N
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Description

Cyclopentamine, also known as N,α-dimethyl-cyclopentaneethylamine, is a sympathomimetic alkylamine classified as a vasoconstrictor. It was previously used as an over-the-counter medication for nasal decongestion in Europe and Australia. its use has been largely discontinued due to safety concerns and the availability of more effective alternatives .

Mechanism of Action

Cyclopentamine, also known as 1-cyclopentyl-N-methylpropan-2-amine, is a sympathomimetic alkylamine . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the catecholamine neurotransmitters norepinephrine (noradrenaline), epinephrine (adrenaline), and dopamine . These neurotransmitters play crucial roles in the body’s sympathetic nervous system, mediating responses such as the fight-or-flight response, regulation of heart rate, and blood pressure .

Mode of Action

This compound acts as a releasing agent of the catecholamine neurotransmitters . It stimulates the release of these neurotransmitters, thereby enhancing their effects in the body .

Biochemical Pathways

Its effects on norepinephrine and epinephrine mediate its decongestant effects, while its effects on all three neurotransmitters are responsible for its stimulant properties .

Pharmacokinetics

Like other sympathomimetic amines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound’s action is its decongestant and stimulant effects . By releasing norepinephrine and epinephrine, it can reduce nasal congestion. Its stimulant effects are due to its impact on dopamine, norepinephrine, and epinephrine .

Preparation Methods

Cyclopentamine can be synthesized through several methods. One common method involves the reaction of cyclopentanone with ammonia in the presence of a catalyst such as Raney nickel. The reaction is carried out under hydrogen at elevated temperatures (120-180°C) and pressures (50-110 kg/cm²). The product is then purified through rectification to obtain this compound with a purity of up to 98% .

Chemical Reactions Analysis

Cyclopentamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclopentanone.

    Reduction: It can be reduced to form cyclopentanol.

    Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Common reagents used in these reactions include hydrogen, halogens, and oxidizing agents. The major products formed from these reactions are cyclopentanone, cyclopentanol, and halogenated this compound derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Cyclopentamine is similar to other sympathomimetic amines such as propylhexedrine and methamphetamine. The primary difference lies in the structure of the cycloalkane ring:

    Propylhexedrine: Contains a cyclohexane ring.

    Methamphetamine: Contains a phenyl group.

    This compound: Contains a cyclopentane ring.

The reduced alicyclic structure of this compound makes it less potent than the unsaturated structures of methamphetamine and propylhexedrine .

Similar compounds include:

  • Amphetamine
  • Cypenamine (trans-2-phenylcyclopentylamine)
  • Methamphetamine
  • Propylhexedrine (cyclohexylisopropylmethylamine)
  • Tranylcypromine (trans-2-phenylcyclopropylamine)
  • Methiopropamine .

Properties

IUPAC Name

1-cyclopentyl-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXKQSZZZPGLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861710
Record name 1-Cyclopentyl-N-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-45-4
Record name Cyclopentamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08999
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Cyclopentyl-N-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPENTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9Q6M8O60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

113-115
Record name Cyclopentamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08999
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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